B606866 Cyanine5.5 maleimide CAS No. 1594414-90-0

Cyanine5.5 maleimide

Cat. No.: B606866
CAS No.: 1594414-90-0
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Description

Cyanine5.5 maleimide is a near-infrared (NIR) fluorescent dye widely used for selective labeling of thiol (-SH) groups in proteins, peptides, and oligonucleotides. Its maleimide functional group enables covalent bonding with cysteine residues, making it ideal for tracking biomolecules in complex biological systems. Key properties include:

  • Spectral Characteristics: Excitation/emission maxima at 684 nm/710 nm, with a fluorescence quantum yield of 0.2 .
  • Solubility: Soluble in organic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 µM) .
  • Molecular Weight: Varies between 741.36 g/mol (triethylamine hydrochloride salt) and 850.89 g/mol (chloride salt), depending on the counterion .
  • Applications: Live-animal imaging, drug delivery monitoring, and protein interaction studies due to its deep tissue penetration (up to 15 cm) and reduced background autofluorescence .

Properties

CAS No.

1594414-90-0

IUPAC Name

1H-​Benz[e]​indolium, 2-​[5-​[3-​[6-​[[2-​(2,​5-​dihydro-​2,​5-​dioxo-​1H-​pyrrol-​1-​yl)​ethyl]​amino]​-​6-​oxohexyl]​-​1,​3-​dihydro-​1,​1-​dimethyl-​2H-​benz[e]​indol-​2-​ylidene]​-​1,​3-​pentadien-​1-​yl]​-​1,​1,​3-​trimethyl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Scientific Research Applications

Bioimaging

Cyanine5.5 maleimide is extensively used in bioimaging due to its near-infrared emission properties. This allows for deeper tissue penetration and reduced scattering compared to visible light, making it ideal for in vivo imaging studies. The dye can be conjugated to antibodies or proteins, enabling visualization of specific cellular components or processes.

Protein Labeling

The thiol-reactivity of this compound allows for selective labeling of proteins containing cysteine residues. This feature is critical in studying protein interactions and dynamics in various biological contexts. For effective labeling, cystines must be reduced prior to the reaction with the dye .

Fluorescence Microscopy

This compound is employed in fluorescence microscopy techniques, including confocal microscopy and super-resolution microscopy. Its compatibility with various imaging systems makes it a preferred choice for researchers aiming to visualize cellular structures and functions at high resolution .

Diagnostics

In diagnostic applications, this compound can be used to label oligonucleotides or other biomolecules for detection purposes. The dye's stability and photophysical properties enhance the sensitivity and specificity of assays such as fluorescence in situ hybridization (FISH) and enzyme-linked immunosorbent assays (ELISA) .

Therapeutic Research

Emerging studies have explored the use of this compound in therapeutic applications, particularly in targeted drug delivery systems where the dye aids in tracking the distribution of therapeutic agents within biological systems .

Case Study 1: Labeling Antibodies

A study demonstrated the successful conjugation of this compound to monoclonal antibodies for enhanced imaging of tumor cells in mouse models. The labeled antibodies showed significant accumulation at tumor sites, facilitating real-time monitoring of therapeutic responses .

Case Study 2: Protein Interaction Studies

Research involving this compound labeled proteins revealed insights into protein-protein interactions within living cells using fluorescence resonance energy transfer (FRET). The study highlighted the dye's effectiveness in providing quantitative data on interaction dynamics under physiological conditions .

Comparison with Similar Compounds

Spectral and Physicochemical Properties

The table below compares Cyanine5.5 maleimide with structurally or functionally analogous dyes:

Property This compound Cy5® Maleimide Alexa Fluor 680 Maleimide DyLight 680 Maleimide Sulfo-Cyanine5.5 Maleimide
Ex/Em Maxima (nm) 684/710 649/670 ~679/702 ~680/708 Similar to Cyanine5.5
Quantum Yield 0.2 ~0.28 (Cy5® dye average) ~0.3 (Alexa Fluor average) ~0.2 Similar to Cyanine5.5
Solubility Organic solvents; low in water Organic solvents; low in water Moderate in aqueous buffers Moderate in aqueous buffers High in water (sulfonated)
Molecular Weight (g/mol) 741.36–850.89 ~792 (Cy5® average) ~1,200 ~1,100 ~1,000 (sulfonated form)
Reactivity Thiol-specific Thiol-specific Thiol-specific Thiol-specific Thiol-specific

Key Observations :

  • Spectral Range : Cyanine5.5 operates in the far-red/NIR range (~700 nm), offering deeper tissue penetration compared to Cy5® (red region, ~670 nm) .
  • Solubility : Sulfo-Cyanine5.5 maleimide, a sulfonated derivative, addresses the poor aqueous solubility of Cyanine5.5, enabling direct use in biological buffers .

Functional Advantages and Limitations

This compound vs. Alexa Fluor 680/DyLight 680
  • Advantages :
    • Triethylamine Salt Form : Some commercial formulations (e.g., from Shaanxi Xin Yan Bio) use triethylamine hydrochloride salts, enhancing solubility compared to potassium salts used in competing dyes .
    • Cost-Effectiveness : Priced at $1190/100 mg (), Cyanine5.5 is competitively priced against Alexa Fluor 680 (~$1500/100 mg, market average).
  • Limitations :
    • Photostability : Alexa Fluor dyes generally exhibit superior photostability, critical for prolonged imaging sessions .
This compound vs. Cy5® Maleimide
  • Advantages :
    • Tissue Penetration : Cyanine5.5’s NIR emission (710 nm) surpasses Cy5®’s 670 nm, reducing light scattering in thick tissues .
  • Limitations :
    • Brightness : Cy5®’s higher quantum yield (~0.28) may provide better signal intensity in superficial imaging .

Preparation Methods

Core Cyanine Dye Synthesis

The cyanine backbone is constructed via condensation reactions between indolenine derivatives and malonaldehyde precursors. For Cyanine5.5, the structure includes a benzo[e]indolium core with sulfonate groups to enhance water solubility. A key intermediate is the non-sulfonated this compound, which has the molecular formula C46H49ClN4O3\text{C}_{46}\text{H}_{49}\text{ClN}_4\text{O}_3 and a molecular weight of 741.36 g/mol. Sulfonation is performed post-synthesis to improve biocompatibility, yielding the sulfonated variant with enhanced solubility in aqueous buffers.

Table 1: Key Chemical Properties of this compound

PropertyNon-SulfonatedSulfonated
Molecular Weight741.36 g/mol1039.17 g/mol
Absorbance/Emission675/694 nm675/694 nm
Extinction Coefficient190,000 cm1^{-1}M1^{-1}190,000 cm1^{-1}M1^{-1}
SolubilityDMSO, DMFWater, DMSO

Maleimide Functionalization

The maleimide group is introduced via nucleophilic substitution or amidation reactions. A common method involves reacting the cyanine dye’s carboxylate group with N-(2-aminoethyl)maleimide in the presence of carbodiimide coupling agents. This step requires anhydrous conditions and inert gas purging to prevent hydrolysis of the maleimide ring.

Conjugation Protocols for Thiol-Containing Molecules

This compound selectively reacts with free thiols (-SH) at pH 6.5–7.5 to form stable thioether bonds. The conjugation process varies depending on the target molecule:

Step 1: Thiol Generation

Proteins lacking accessible cysteine residues require reduction of disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) is used at a 10–20 molar excess for 30 minutes. For IgG antibodies, 20 mM DTT in PBS (pH 7.4) is typical.

Step 2: Removal of Excess Reductant

Excess TCEP/DTT is removed via gel filtration (e.g., PD-10 columns) or dialysis against phosphate-buffered saline (PBS). Oxygen-free buffers are recommended to prevent thiol reoxidation.

Step 3: Dye Conjugation

A 10 mM stock of this compound in DMSO is added to the protein at a 10:1 to 20:1 molar ratio (dye:protein). The reaction proceeds for 1–2 hours at 4°C in the dark.

Table 2: Optimized Conjugation Conditions

ParameterOptimal Range
pH6.5–7.5
Temperature4–25°C
Reaction Time60–120 minutes
Dye-to-Protein Ratio10:1–20:1

Oligonucleotide Labeling

For thiophosphate-modified DNA/RNA, conjugation is performed in anhydrous DMF with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a catalyst. The reaction is monitored via HPLC to ensure complete maleimide-thiol coupling.

Purification and Characterization Techniques

Removal of Unconjugated Dye

Size-exclusion chromatography (SEC) or centrifugal filtration (e.g., 10 kDa MWCO filters) separates labeled proteins from free dye. For oligonucleotides, reverse-phase HPLC with a C18 column is employed.

Quality Control

  • Absorbance Spectroscopy : The A675/A280A_{675}/A_{280} ratio determines the degree of labeling (DoL). A DoL of 1–3 is typical for proteins.

  • Mass Spectrometry : MALDI-TOF confirms molecular weight shifts post-labeling.

  • Fluorescence Imaging : SDS-PAGE with near-infrared scanners validates labeling efficiency.

Troubleshooting Common Issues

Low Labeling Efficiency

  • Cause : Insufficient free thiols or maleimide hydrolysis.

  • Solution : Increase reductant concentration or use fresh dye stock.

Precipitation

  • Cause : Organic solvent incompatibility.

  • Solution : Ensure ≤10% DMSO in final reaction buffer .

Q & A

Q. Table 1: Spectral Properties of this compound

ParameterValueSource
λabs (nm)678
λem (nm)701
Extinction Coefficient250,000 M⁻¹cm⁻¹
Quantum Yield0.2 (in DMSO)

Q. Table 2: Troubleshooting Common Issues

IssueSolutionReference
Low labeling efficiencyIncrease dye-to-protein ratio to 15:1
Fluorescence quenchingAvoid prolonged light exposure during storage
Hydrolysis of maleimide groupsUse anhydrous DMSO and pH-stable buffers

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